molecular formula C11H8BrFN4O3 B8352384 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one

5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one

Cat. No. B8352384
M. Wt: 343.11 g/mol
InChI Key: CLBIPIYZEVKBJY-UHFFFAOYSA-N
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Patent
US07947835B2

Procedure details

A mixture of 3,5-dibromo-1-methyl-2(1H)pyrazinone (10 g; 37.5 mmol), 4-fluoro-3-nitroaniline (5.9 g; 37.5 mmol), and 1-methyl-2-pyrollidinone (30 mL) was heated at 140 degrees for 1 hr. The mixture was cooled to room temperature, diluted with ethyl acetate (100 mL) and filtered to give 5-bromo-3-(4-fluoro-3-nitro-phenylamino)-1-methyl-1H-pyrazin-2-one (1) as a yellow solid (8.9 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Br:8])[N:7]=1.[F:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20].CN1CCCC1=O>C(OCC)(=O)C>[Br:8][C:6]1[N:7]=[C:2]([NH:16][C:15]2[CH:17]=[CH:18][C:12]([F:11])=[C:13]([N+:19]([O-:21])=[O:20])[CH:14]=2)[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(N(C=C(N1)Br)C)=O
Name
Quantity
5.9 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 140 degrees for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(N(C1)C)=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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